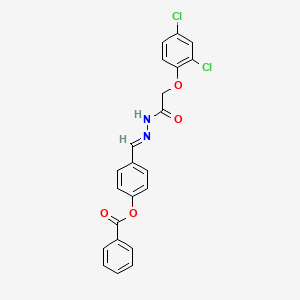

4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-((2,4-Dichlorphenoxy)acetyl)carbohydrazonoyl)phenylbenzoat ist eine komplexe organische Verbindung mit der Summenformel C22H16Cl2N2O4. Diese Verbindung ist bekannt für ihre einzigartige chemische Struktur, die eine Dichlorphenoxygruppe, eine Acetylgruppe und eine Carbohydrazonoylgruppe umfasst, die an ein Phenylbenzoat-Grundgerüst gebunden sind

Vorbereitungsmethoden

Die Synthese von 4-(2-((2,4-Dichlorphenoxy)acetyl)carbohydrazonoyl)phenylbenzoat umfasst mehrere Schritte. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung von 2,4-Dichlorphenoxyessigsäure: Dies wird erreicht, indem 2,4-Dichlorphenol unter basischen Bedingungen mit Chloressigsäure umgesetzt wird.

Acetylierung: Die 2,4-Dichlorphenoxyessigsäure wird dann mit Essigsäureanhydrid acetyliert, um 2,4-Dichlorphenoxyacetylchlorid zu bilden.

Carbohydrazonoyl-Bildung: Das Acetylchlorid wird mit Hydrazin umgesetzt, um das Carbohydrazonoyl-Zwischenprodukt zu bilden.

Kopplung mit Phenylbenzoat: Schließlich wird das Carbohydrazonoyl-Zwischenprodukt unter sauren Bedingungen mit Phenylbenzoat gekoppelt, um die Zielverbindung zu bilden.

Analyse Chemischer Reaktionen

4-(2-((2,4-Dichlorphenoxy)acetyl)carbohydrazonoyl)phenylbenzoat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Carbonsäuren führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Alkoholen oder Aminen führt.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen saure oder basische Umgebungen, organische Lösungsmittel wie Dichlormethan oder Ethanol und Katalysatoren wie Palladium auf Kohlenstoff. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

4-(2-((2,4-Dichlorphenoxy)acetyl)carbohydrazonoyl)phenylbenzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese und als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Auswirkungen auf die Enzymaktivität und die zellulären Signalwege.

Medizin: Es laufen Forschungsarbeiten, um sein Potenzial als Therapeutikum zu untersuchen, insbesondere bei der Behandlung von Krankheiten, die mit oxidativem Stress und Entzündungen einhergehen.

Wirkmechanismus

Der Wirkmechanismus von 4-(2-((2,4-Dichlorphenoxy)acetyl)carbohydrazonoyl)phenylbenzoat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung ist dafür bekannt, bestimmte Enzyme zu hemmen, indem sie an ihre aktiven Zentren binden und so die Substratbindung und die nachfolgende katalytische Aktivität verhindern. Zusätzlich kann es zelluläre Signalwege modulieren, indem es mit Rezeptoren oder anderen Signalmolekülen interagiert, was zu Veränderungen der Genexpression und zellulären Reaktionen führt .

Wirkmechanismus

The mechanism of action of 4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate cell signaling pathways by interacting with receptors or other signaling molecules, leading to changes in gene expression and cellular responses .

Vergleich Mit ähnlichen Verbindungen

4-(2-((2,4-Dichlorphenoxy)acetyl)carbohydrazonoyl)phenylbenzoat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

4-(2-((2,3-Dichlorphenoxy)acetyl)carbohydrazonoyl)phenylbenzoat: Diese Verbindung hat eine ähnliche Struktur, aber mit einer 2,3-Dichlorphenoxygruppe anstelle einer 2,4-Dichlorphenoxygruppe.

4-(2-((2,4-Dichlorphenoxy)acetyl)carbohydrazonoyl)phenyl-4-butoxybenzoat: Diese Verbindung enthält eine Butoxygruppe, die an die Benzoat-Einheit gebunden ist, was ihre chemischen Eigenschaften und ihre Reaktivität beeinflussen kann.

4-(2-((2,4-Dichlorphenoxy)acetyl)carbohydrazonoyl)phenyl-1-Naphthoat: Diese Verbindung enthält eine Naphthoat-Gruppe anstelle einer Benzoat-Gruppe, was ihre biologische Aktivität und ihre Anwendungen beeinflussen kann.

Eigenschaften

CAS-Nummer |

303086-47-7 |

|---|---|

Molekularformel |

C22H16Cl2N2O4 |

Molekulargewicht |

443.3 g/mol |

IUPAC-Name |

[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |

InChI |

InChI=1S/C22H16Cl2N2O4/c23-17-8-11-20(19(24)12-17)29-14-21(27)26-25-13-15-6-9-18(10-7-15)30-22(28)16-4-2-1-3-5-16/h1-13H,14H2,(H,26,27)/b25-13+ |

InChI-Schlüssel |

RWALLZKRLKZSNS-DHRITJCHSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11986413.png)

![3-tert-butyl-N'-[(E)-(3-nitrophenyl)methylidene]-1-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11986423.png)

![N-[[4-(trifluoromethyl)phenyl]methyl]cyclohexanecarboxamide](/img/structure/B11986438.png)

![methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate](/img/structure/B11986443.png)

![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986447.png)

![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11986448.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11986469.png)

![2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B11986473.png)

![N-(4-fluorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11986481.png)

![3-({[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl}amino)-N-{4-[(E)-(1-decyl-3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}benzamide](/img/structure/B11986485.png)

![4-bromo-2-[(E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11986488.png)